1,4-Benzenediamine, N'-(1-azulenylmethylene)-N,N-dimethyl-
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Overview
Description
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- is an organic compound that features a benzenediamine core with an azulenylmethylene and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 1-azulenylmethylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine Derivatives: Compounds with similar core structures but different substituents.
Azulenyl Compounds: Compounds featuring the azulenyl group with various functional groups.
Uniqueness
1,4-Benzenediamine, N’-(1-azulenylmethylene)-N,N-dimethyl- is unique due to its combination of the benzenediamine core with the azulenylmethylene and dimethyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
94377-92-1 |
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Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(azulen-1-ylmethylideneamino)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H18N2/c1-21(2)18-12-10-17(11-13-18)20-14-16-9-8-15-6-4-3-5-7-19(15)16/h3-14H,1-2H3 |
InChI Key |
DJRYLWYVSWYJBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C3C=CC=CC=C3C=C2 |
Origin of Product |
United States |
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